1,4,5,8-Tetraamino-2,7-bis(benzyloxy)anthracene-9,10-dione
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Overview
Description
1,4,5,8-Tetraamino-2,7-bis(benzyloxy)anthracene-9,10-dione is a complex organic compound belonging to the anthraquinone family This compound is characterized by its anthracene backbone, which is substituted with amino and benzyloxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,5,8-Tetraamino-2,7-bis(benzyloxy)anthracene-9,10-dione typically involves multi-step organic reactions. One common method starts with the anthraquinone core, which undergoes nitration to introduce nitro groups at the 1,4,5,8 positions. These nitro groups are then reduced to amino groups using reducing agents such as tin(II) chloride or iron powder in acidic conditions. The benzyloxy groups are introduced through nucleophilic substitution reactions, where the hydroxyl groups on the anthraquinone are replaced by benzyloxy groups using benzyl bromide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as recrystallization and chromatography would be employed to achieve high-purity products.
Chemical Reactions Analysis
Types of Reactions
1,4,5,8-Tetraamino-2,7-bis(benzyloxy)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to nitro groups using oxidizing agents like potassium permanganate or nitric acid.
Reduction: The compound can be reduced to form different derivatives, such as converting the benzyloxy groups to hydroxyl groups using hydrogenation.
Substitution: The benzyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, nitric acid.
Reduction: Hydrogen gas with a palladium catalyst, tin(II) chloride.
Substitution: Benzyl bromide, potassium carbonate.
Major Products
The major products formed from these reactions include various substituted anthraquinone derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
1,4,5,8-Tetraamino-2,7-bis(benzyloxy)anthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a precursor for synthesizing advanced organic materials and dyes.
Biology: Investigated for its potential as a fluorescent probe for biological imaging.
Medicine: Explored for its anticancer properties due to its ability to intercalate with DNA.
Industry: Utilized in the production of organic semiconductors and photovoltaic materials.
Mechanism of Action
The mechanism of action of 1,4,5,8-Tetraamino-2,7-bis(benzyloxy)anthracene-9,10-dione involves its interaction with biological molecules. In medicinal applications, it can intercalate with DNA, disrupting the replication process and leading to cell death. The amino and benzyloxy groups enhance its binding affinity and specificity towards target molecules. In materials science, its electronic properties are exploited to create conductive and semiconductive materials.
Comparison with Similar Compounds
Similar Compounds
- 1,4,5,8-Tetraamino-2,7-bis(4-methylphenoxy)anthracene-9,10-dione
- 2,4,5,7-Tetraamino-1,8-dihydroxyanthracene-9,10-dione
Uniqueness
1,4,5,8-Tetraamino-2,7-bis(benzyloxy)anthracene-9,10-dione is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly suitable for applications requiring precise molecular interactions and stability under various conditions.
Properties
CAS No. |
88601-85-8 |
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Molecular Formula |
C28H24N4O4 |
Molecular Weight |
480.5 g/mol |
IUPAC Name |
1,4,5,8-tetraamino-2,7-bis(phenylmethoxy)anthracene-9,10-dione |
InChI |
InChI=1S/C28H24N4O4/c29-17-11-19(35-13-15-7-3-1-4-8-15)25(31)23-21(17)27(33)22-18(30)12-20(26(32)24(22)28(23)34)36-14-16-9-5-2-6-10-16/h1-12H,13-14,29-32H2 |
InChI Key |
QTQDAJFRGQHCKZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C3=C(C(=C2)N)C(=O)C4=C(C3=O)C(=C(C=C4N)OCC5=CC=CC=C5)N)N |
Origin of Product |
United States |
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